(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral compound belonging to the class of piperazine derivatives. It is characterized by the presence of a methyl group and a pyrrolidine moiety attached to the piperazine ring, which contributes to its unique pharmacological properties. This compound is of interest primarily in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is also found in research contexts related to receptor interactions and pharmacological evaluations.
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is classified as a piperazine derivative, a category known for its diverse biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several approaches:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For example, utilizing solvents that promote solubility of reactants while minimizing side reactions is crucial.
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine has a complex molecular structure featuring:
The molecular formula for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is C_{10}H_{18}N_{2}, with a molar mass of approximately 170.26 g/mol. Its stereochemistry is significant for its biological activity, emphasizing the importance of chirality in drug design.
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can undergo various chemical reactions typical for amines and piperazines:
The reactions are typically carried out under controlled conditions, often requiring inert atmospheres or specific temperatures to prevent decomposition or unwanted side reactions.
The mechanism by which (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine exerts its effects involves interaction with neurotransmitter receptors in the central nervous system:
Research indicates that compounds similar to (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine exhibit affinities for these receptors, suggesting that modifications to its structure could fine-tune its therapeutic profile .
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a colorless liquid or solid, depending on purity and form. Its melting point and boiling point are not widely reported but are essential for practical applications in drug formulation.
The compound is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents. Its stability under various pH conditions makes it suitable for pharmaceutical formulations .
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine has potential applications in various scientific fields:
The synthesis of enantiomerically pure (S)-1-methyl-4-(pyrrolidin-3-yl)piperazine relies on strategic methodologies to establish and preserve the chiral center at the pyrrolidine C3 position. Three predominant approaches have been demonstrated in recent literature for analogous chiral piperazine-pyrrolidine hybrids:
Chiral Pool Utilization: This cost-effective strategy employs naturally occurring chiral building blocks, typically L-proline or its derivatives, as the source of the (S)-pyrrolidinyl stereocenter. In a representative route [4], N-protected L-prolinol undergoes functional group manipulations, including oxidation to the aldehyde followed by reductive amination with N-methylpiperazine. This approach leverages the inherent chirality of proline, eliminating the need for external chiral induction but potentially limiting structural flexibility due to the fixed stereochemistry of the starting material.
Asymmetric Catalysis: Transition metal-catalyzed reactions provide precise stereocontrol for constructing the chiral pyrrolidine ring. Iridium-catalyzed asymmetric hydrogenation of prochiral enamines or imines represents a powerful method [7]. For instance, precursors like 1-(pyridin-3-yl)-N-(tert-butoxycarbonyl)pyrrolidin-2-imine can undergo hydrogenation using Ir(I) complexes with chiral P,N-ligands (e.g., (R)-XYL-PHANEPHOS derivatives), achieving enantiomeric excesses (ee) exceeding 95% for the resulting (S)-3-substituted pyrrolidine intermediate [7]. Similarly, rhodium-catalyzed diastereoselective dearomatization/hydrogenation of fluorinated pyridines has been applied to synthesize fluorinated analogs, demonstrating the method's versatility for introducing diverse substituents while maintaining high stereoselectivity (typically de >98%) [7].
Enzymatic Resolution & Chiral Auxiliaries: Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) can separate racemic mixtures of precursors like 1-(1-methylpiperazin-4-yl)pyrrolidin-3-yl esters [8]. Alternatively, Pictet-Spengler condensation employing chiral auxiliaries (e.g., (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate) or chiral Brønsted acid catalysts (e.g., (R)-TRIP) enables the enantioselective construction of tetrahydroisoquinoline scaffolds structurally related to the target compound's pyrrolidine moiety [8]. These intermediates can be further elaborated to the target piperazine derivative.
Table 1: Comparison of Enantioselective Synthetic Approaches for (S)-Pyrrolidin-3-yl Intermediates
Method | Key Features | Typical ee/de (%) | Yield Range (%) | Primary Limitations | Ref. |
---|---|---|---|---|---|
Chiral Pool (L-Proline) | Economical, simple transformations | >99 (inherent) | 60-85 | Limited structural flexibility | [4] |
Ir-Catalyzed Asymmetric Hydrogenation | High stereoselectivity, tunable ligands | 92-98 | 70-90 | Catalyst cost, sensitivity to substrate structure | [7] |
Rh-Catalyzed Dearomatization/Hydrogenation | Excellent for fluorinated derivatives, high diastereoselectivity | >98 (de) | 65-80 | Moisture sensitivity (some catalysts) | [7] |
Enzymatic Resolution | Mild conditions, green credentials | 90-99 | ≤50 (theoretical max) | Requires racemic mixture, lower yield potential | [8] |
Chiral Auxiliary (Pictet-Spengler) | Predictable stereochemistry, scalable | 88-95 | 75-85 | Requires auxiliary synthesis/removal | [8] |
The multi-step synthesis of (S)-1-methyl-4-(pyrrolidin-3-yl)piperazine critically depends on the strategic deployment of protective groups to mask reactive functionalities (primarily amines) during specific transformations, preventing undesired side reactions and enabling selective bond formation.
Table 3: Protective Group Strategies in (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Synthesis
Protective Group | Abbrev. | Key Application Site | Installation Reagent | Cleavage Conditions | Compatibility/Advantages | Disadvantages | Ref. |
---|---|---|---|---|---|---|---|
tert-Butoxycarbonyl | BOC | Pyrrolidine N, Piperazine N | Boc₂O, Base (e.g., NaOH) | TFA/DCM (0°C-RT); HCl/dioxane | High stability to bases, nucleophiles, mild reductants; Easy volatile byproduct removal | Acid-labile substrates incompatible | [1][4] |
Benzyloxycarbonyl | Cbz (Z) | Pyrrolidine N | Cbz-Cl, Base | H₂, Pd/C (Catalytic Hydrogenation) | Orthogonal to acid deprotection; Stable to acids | Requires hydrogenation; Risk of over-reduction | [4][8] |
9-Fluorenylmethyloxycarbonyl | Fmoc | Pyrrolidine N | Fmoc-Cl, Base | Piperidine/DMF (Mild Base) | Orthogonal to acid deprotection; Very mild cleavage | Less stable than BOC; Sensitive to amines | [4] |
Benzyl | Bn | Piperazine N (Less Common) | BnBr, Base | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acids/bases | Requires hydrogenation; Similar limitations as Cbz | [1] |
The synthesis of (S)-1-methyl-4-(pyrrolidin-3-yl)piperazine is increasingly incorporating Green Chemistry principles to minimize environmental impact, improve safety, and enhance sustainability, particularly focusing on solvent reduction, catalysis, and atom economy.
Table 4: Green Chemistry Principles Applied to (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Synthesis
Green Principle | Applied Technique/Alternative | Impact on Synthesis | Example/Notes | Ref. |
---|---|---|---|---|
Prevent Waste | Catalyst Recycling (Heterogeneous Ru/Pd, Enzymes) | Reduces metal/organic waste, lowers cost | Ru/TiO₂ reused 5x in hydrogenation step; CALB resin reused | [7] |
In Situ Intermediate Generation | Avoids isolation/purification of unstable intermediates | Iminium ion for reductive amination formed in situ | [1][4] | |
Atom Economy | Reductive Amination | High atom incorporation (C-N bond formation) | Preferred over stepwise alkylation-reduction | [1][7] |
Less Hazardous Synthesis | Replacement of NaBH₃CN with NaBH(OAc)₃ | Eliminates cyanide byproducts; Safer handling | Standard for reductive amination steps | [1][4] |
Switch from DCM/DMF to 2-MeTHF, Cyrene™, EtOAc, IPA | Reduces toxicity, improves biodegradability | 2-MeTHF used for extractions, Cyrene™ for aminations | [1][7] | |
Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times (mins vs hrs) & energy consumption | N-alkylation, cyclizations completed in minutes | [2][7] |
Catalysis | Organocatalysis (Chiral Phosphoric Acids) | Avoids metals; Often lower loadings | (R)-TRIP for enantioselective Pictet-Spengler (5-10 mol%) | [8] |
Design for Degradation | Use of Biodegradable Solvents (2-MeTHF, EtOAc) | Easier waste stream treatment | 2-MeTHF has higher biodegradability than THF | [7] |
Safer Auxiliaries | Catalytic TFA or Solid Acids for BOC Removal | Reduces large stoichiometric acid waste | 10 mol% TFA in anisole at 80°C for BOC deprotection | [1][4] |
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and related compounds mentioned:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7